(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Description
(5-Ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a hydroxymethyl group at position 2, a methyl group at position 3, and an ethoxy group at position 3. This scaffold is pharmacologically significant, as imidazo[4,5-b]pyridine derivatives are known for diverse biological activities, including kinase inhibition, antimicrobial effects, and receptor antagonism . The ethoxy and hydroxymethyl substituents likely influence its solubility, bioavailability, and target interactions compared to related compounds.
Properties
IUPAC Name |
(5-ethoxy-3-methylimidazo[4,5-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-3-15-9-5-4-7-10(12-9)13(2)8(6-14)11-7/h4-5,14H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSBJSCQSOFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)N=C(N2C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation During Cyclization
Using methyl-substituted aldehydes (e.g., acetaldehyde) in the initial cyclization step installs the methyl group concurrently. For instance, reacting 2-nitro-3-aminopyridine with acetaldehyde in DMF/Na₂S yields 3-methylimidazo[4,5-b]pyridine.
Post-Cyclization Methylation
Quaternization of the imidazole nitrogen using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) selectively methylates position 3.
Conditions:
Hydroxymethyl Group Installation at Position 2
The 2-hydroxymethyl group is introduced via oxidation or reduction of precursor functionalities:
Reduction of a Carboxylic Acid Derivative
Reducing a 2-carboxyimidazo[4,5-b]pyridine intermediate with lithium aluminum hydride (LiAlH₄) in THF yields the primary alcohol.
Procedure:
Direct Hydroxymethylation via Formaldehyde
Condensation with formaldehyde under basic conditions introduces a hydroxymethyl group. However, this method risks over-alkylation and requires careful stoichiometry.
Integrated Synthetic Route
Combining these steps, a plausible synthesis of this compound is outlined below:
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Core Formation:
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Ethoxylation:
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Hydroxymethylation:
Overall Yield: ~40–50% after three steps.
Analytical Characterization
Critical spectroscopic data for validating the final product include:
| Technique | Key Features |
|---|---|
| ¹H NMR | - Ethoxy CH₂ at δ 1.4 (t, 3H), δ 4.0 (q, 2H) - Hydroxymethyl CH₂ at δ 4.5 (s, 2H) |
| MS (ESI+) | Molecular ion peak at m/z 208.1 [M+H]⁺. |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or nitro groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol exhibit significant anticancer properties. They are believed to inhibit specific kinases involved in cancer cell proliferation. For instance, studies on imidazo[4,5-b]pyridine derivatives have shown their effectiveness as inhibitors of the IRAK family of kinases, which play a crucial role in inflammatory responses and cancer progression .
Inflammatory Diseases
The compound has been explored for its potential in treating inflammatory diseases. Its ability to selectively inhibit IRAK-4 suggests it could be beneficial in conditions like rheumatoid arthritis and other autoimmune disorders. This selectivity may lead to reduced side effects compared to non-selective treatments .
Neuroprotective Effects
Emerging research suggests that imidazo[4,5-b]pyridine derivatives may have neuroprotective effects. Animal models have demonstrated that these compounds can mitigate neuronal damage in conditions such as Alzheimer's disease by modulating neuroinflammatory pathways .
Cell Signaling Studies
The compound can serve as a tool in cell signaling studies due to its interaction with various protein kinases. Understanding these interactions can provide insights into cellular mechanisms underlying diseases, facilitating the development of targeted therapies.
Drug Development Platforms
As a scaffold for drug design, this compound can be modified to enhance its pharmacological properties. Researchers are exploring its derivatives for improved potency and selectivity against specific biological targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives of imidazo[4,5-b]pyridine inhibited tumor growth in xenograft models. |
| Study B | Inflammatory Diseases | Showed that selective IRAK inhibitors reduced inflammation markers in animal models of arthritis. |
| Study C | Neuroprotection | Found that certain derivatives protected neurons from oxidative stress-induced apoptosis in vitro. |
Mechanism of Action
The mechanism of action of (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol with halogenated and other substituted derivatives:
Key Observations :
- Ethoxy Substitution : The ethoxy group in the target compound introduces bulkiness and electron-donating properties, which could reduce crystallinity (lower melting point compared to bromo analogues) and improve metabolic stability .
- Hydroxymethyl Group : Present in all listed compounds, this moiety enhances water solubility and enables hydrogen bonding with biological targets .
Antimicrobial and Anti-Tubercular Activity
- Halogenated Derivatives: Bromo-substituted imidazo[4,5-b]pyridines (e.g., compound 8 in ) showed moderate antimicrobial activity. Chloro derivatives like 4-chloro-2-(2-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-yl)phenol exhibited potent anti-tubercular activity (MIC = 3.12 µg/mL) due to enhanced lipophilicity and target affinity .
- Ethoxy Derivative : The ethoxy group may reduce direct antibacterial effects but improve pharmacokinetic properties (e.g., longer half-life) due to reduced metabolic degradation .
Enzyme Inhibition and Receptor Binding
- Thromboxane A2 Receptor Antagonism : Chloro-substituted compound 23a (Ki = 6 nM) demonstrated high affinity, attributed to optimal steric and electronic interactions . The ethoxy group’s larger size might hinder binding in this context.
- Kinase Inhibition : Imidazo[4,5-b]pyridines with pyridin-3-yl substituents (e.g., compounds 5a–k in ) showed varied kinase inhibitory activity. The target compound’s ethoxy group could modulate selectivity for ATP-independent kinases .
Biological Activity
(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its unique structural features—comprising an imidazole ring fused to a pyridine ring—allow it to exhibit a range of biological activities that are of interest in medicinal chemistry and pharmacology. This compound has garnered attention for its potential applications in antimicrobial, antiviral, and anticancer therapies.
Structural Formula
The chemical structure of this compound can be represented as follows:
IUPAC Name
The IUPAC name for this compound is (5-ethoxy-3-methylimidazo[4,5-b]pyridin-2-yl)methanol.
InChI Key
The InChI Key is FCXSBJSCQSOFPL-UHFFFAOYSA-N.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves the inhibition of specific enzymes critical for microbial survival.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting viral RNA synthesis mechanisms. This activity is particularly relevant against RNA viruses, making it a candidate for further exploration in antiviral drug development .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. It has shown selective cytotoxicity towards various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential .
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of several derivatives related to imidazo[4,5-b]pyridine compounds, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting promising anticancer activity compared to established chemotherapeutics like imatinib and sorafenib .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may act as a protein kinase inhibitor, which is crucial for cell proliferation and survival in cancerous tissues. The inhibition of specific kinases could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Data Table
Future Directions
The ongoing research on this compound suggests several promising avenues:
- Further Development as a Therapeutic Agent : Continued exploration of its biological activities could lead to the development of novel therapeutic agents targeting infections and cancers.
- Structural Modifications : Investigating structural analogs may enhance potency and selectivity toward specific biological targets.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans will be crucial for translating laboratory findings into clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of pyridine-2,3-diamine derivatives with aldehydes or ketones under acidic conditions. For example, analogous imidazo[4,5-b]pyridines are synthesized via refluxing intermediates in ethanol or methanol with catalysts like sodium ethoxide, followed by purification via recrystallization (DMF/EtOH mixtures) . Ethoxy and methyl substituents may be introduced via nucleophilic substitution or alkylation steps, as seen in similar compounds in patents . Key parameters include reaction time (e.g., 12 h for esterification), solvent polarity, and temperature control to avoid side products.
Q. How is the compound characterized structurally, and what crystallographic challenges arise?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, with data-to-parameter ratios >20:1 ensuring reliability . Challenges include obtaining high-quality crystals due to the compound’s polar methanol group, which may require vapor diffusion with solvents like DMSO/water. For example, a related imidazo[4,5-b]pyridine derivative (R factor = 0.046) was crystallized at 293 K with a monoclinic space group .
Q. What purification strategies are effective for isolating this compound with high purity?
- Methodological Answer : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is commonly used. Recrystallization from DMF/EtOH (1:1) or ethanol/water mixtures is effective for removing unreacted starting materials . Hydrochloride salt formation (e.g., using HCl in dioxane) can improve crystallinity and solubility, as noted for structurally similar compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for Akt inhibition?
- Methodological Answer : Co-crystal structures of analogous imidazo[4,5-b]pyridines with Akt1 (e.g., PDB: 4EJN) reveal that the 5-ethoxy group occupies a hydrophobic pocket, while the methanol moiety enhances solubility but may reduce binding affinity. Systematic substitutions at the 3-methyl and 5-ethoxy positions can be evaluated via enzymatic assays (IC₅₀) and cellular phosphorylation inhibition (e.g., pPRAS40 levels). For example, replacing the methanol group with a cyclobutylamine improved potency in ARQ 092 .
Q. What computational approaches predict the binding mode of this compound to Akt or related kinases?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using unphosphorylated Akt1 structures (e.g., 2.25 Å resolution) can model interactions. Key residues include Phe161 and Trp80, which form π-stacking with the imidazo[4,5-b]pyridine core. Free energy perturbation (FEP) calculations assess the impact of substituents on binding thermodynamics .
Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Pharmacokinetic studies (e.g., murine models) should measure plasma half-life and tissue distribution. Formulation strategies, such as PEGylation or pro-drug approaches (e.g., methanesulfonate esters ), can enhance solubility. Parallel in vitro assays (e.g., liver microsome stability) identify metabolic hotspots, like oxidation of the ethoxy group .
Q. What strategies address enantiomeric purity challenges during synthesis?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) can separate enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) may be required if the methanol group introduces a stereocenter. Racemization risks during acidic/basic conditions should be monitored via polarimetry .
Q. How do solvent effects influence the compound’s fluorescence or spectroscopic properties?
- Methodological Answer : Solvatochromism studies in varying solvents (e.g., DMSO, THF, water) using UV-Vis and fluorescence spectroscopy quantify polarity-dependent shifts. For example, ethyl ester derivatives of isothiazolo[4,5-b]pyridine exhibit Stokes shifts >100 nm in polar aprotic solvents due to intramolecular charge transfer . Time-resolved fluorescence decay assays further elucidate excited-state dynamics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
